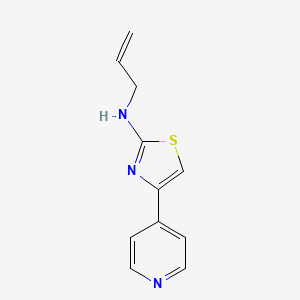

![molecular formula C17H14F3N3OS B4558527 1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4558527.png)

1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Übersicht

Beschreibung

The compound "1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole" belongs to a class of chemicals characterized by the presence of thieno[2,3-c]pyrazole core, which is often explored for its potential in various applications due to its unique chemical and physical properties.

Synthesis Analysis

Synthesis of pyrazolo[3,4-b]pyridine derivatives, including those with trifluoromethyl groups, typically involves selective N-alkylation, reaction with different amines, or condensation processes involving various heterocyclic amines and carbonyl compounds (Kurumurthy et al., 2014). These processes highlight the versatility and complexity of synthesizing such compounds.

Molecular Structure Analysis

Crystal structure determination through X-ray diffraction is a common method for analyzing the molecular structure of pyrazolo[3,4-b]pyridine derivatives. The molecular and supramolecular structures are influenced by factors such as hydrogen bonding, π-π stacking, and other non-covalent interactions (Pérez et al., 2005).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, nucleophilic substitution, and cyclization. These reactions are influenced by the presence of functional groups such as trifluoromethyl, which can affect the reactivity and stability of the compounds (Karimi-Jaberi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The pyrazole moiety, similar to the one in the compound , is significant in pharmaceutical chemistry due to its potential in creating antiproliferative agents. Novel derivatives of this compound have been synthesized and analyzed for their structural and chemical properties using various spectral analyses (Ananda et al., 2016).

Anticancer Activity

- Some derivatives of 1-phenyl-pyrazol-3-yl have shown significant cytotoxic effects against breast cancer and leukemic cells. These compounds have been found to induce cell death by activating apoptosis in cancer cells, highlighting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2016).

Chemosensors and Fluorescent Probes

- Compounds based on pyrazolo[3,4-b:4′,3′-e]pyridines, closely related to the query compound, have been designed as reversible chemosensors for the detection of metal ions like Cu2+. These compounds exhibit strong blue light emission and have been used to detect metals at nanomolar concentrations (García et al., 2019).

Antimicrobial and Antiviral Activities

- Derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, structurally similar to the queried compound, have been synthesized and shown to possess antimicrobial, anti-inflammatory, and analgesic activities. These compounds could be potential candidates for developing new therapeutic agents (Abdel-Wahab et al., 2012).

Synthesis of Heterocyclic Compounds

- Various methods have been developed for the synthesis of heterocyclic compounds containing the pyrazole moiety. These methods include the reaction of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, leading to the production of compounds with potential pharmacological activities (Karimi-Jaberi et al., 2012).

Photophysical Properties

- The photophysical properties of heteroleptic Ir(III) metal complexes containing N-phenyl-substituted pyrazoles have been studied. These complexes, related to the queried compound, display efficient blue phosphorescence at room temperature, making them suitable for applications in photonic devices (Yang et al., 2005).

Eigenschaften

IUPAC Name |

[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3OS/c18-17(19,20)14-12-10-13(15(24)22-8-4-5-9-22)25-16(12)23(21-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNZBWSWQUHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4558466.png)

![8-(2,6-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4558469.png)

![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)

![2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)

![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4558514.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)

![N-[3-(diethylamino)propyl]-N'-phenylthiourea](/img/structure/B4558535.png)

![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)

![4-[4-(4-bromophenoxy)butyl]morpholine](/img/structure/B4558547.png)